Bivalirudin

描述

比伐卢定是一种合成的肽类药物,具有直接抑制凝血酶的作用。它主要用作抗凝剂,用于经皮冠状动脉介入等医疗程序。 比伐卢定是水蛭素的合成类似物,水蛭素是一种天然抗凝剂,存在于药用水蛭 (Hirudo medicinalis) 的唾液中 .

准备方法

合成路线和反应条件: 比伐卢定采用固相多肽合成 (SPPS) 方法合成,并采用 Fmoc (9-芴甲氧羰基) 化学。合成过程包括将 Fmoc 保护的氨基酸按顺序添加到树脂结合的肽链上。 然后,肽从树脂上裂解并进行纯化 .

工业生产方法: 比伐卢定的工业生产涉及大规模 SPPS。该过程包括以下步骤:

固相多肽合成: 将 Fmoc 保护的氨基酸按顺序添加到树脂结合的肽链上。

裂解和脱保护: 肽从树脂上裂解,并使用三氟乙酸脱保护。

化学反应分析

反应类型: 比伐卢定主要进行水解和蛋白水解裂解。 由于其肽的性质,它不会参与典型的有机反应,如氧化、还原或取代 .

常用试剂和条件:

水解: 比伐卢定可以在酸性或碱性条件下进行水解。

蛋白水解裂解: 蛋白酶可以对其进行酶促裂解,导致肽链分解.

主要产物: 比伐卢定水解和蛋白水解裂解产生的主要产物是较小的肽片段和氨基酸 .

科学研究应用

Clinical Indications

Bivalirudin is primarily indicated for:

- Percutaneous Coronary Intervention (PCI): It is extensively used during PCI procedures to prevent thrombus formation. Studies have shown that this compound reduces the incidence of major bleeding compared to traditional anticoagulants like heparin .

- Heparin-Induced Thrombocytopenia (HIT): this compound serves as an alternative anticoagulant for patients with HIT, providing effective anticoagulation without the complications associated with heparin .

- Cardiac Surgery: It is utilized in certain cardiac surgeries, including those involving cardiopulmonary bypass and extracorporeal membrane oxygenation (ECMO) systems .

- Deep Venous Thrombosis (DVT) Prophylaxis: Emerging evidence supports its use for DVT prophylaxis in patients at risk .

Efficacy Compared to Heparin

Numerous studies have evaluated the efficacy of this compound against heparin:

| Study Type | This compound Group | Heparin Group | Major Bleeding Incidence |

|---|---|---|---|

| Randomized Trials | 9,033 patients | 9,032 patients | 2.8% vs. 5.2% (p=0.001) |

| Balloon Aortic Valvuloplasty | 223 patients | 204 patients | 4.9% vs. 13.2% (p=0.003) |

These findings indicate a significant reduction in major bleeding events associated with this compound usage compared to heparin, making it a safer option in many procedures .

Pediatric Applications

This compound has been increasingly recognized for its safety and efficacy in pediatric populations:

- Anticoagulation in Infants: Case studies show that this compound effectively manages anticoagulation during procedures like cardiac catheterization in infants, particularly those who are resistant to heparin or have developed HIT .

- Extracorporeal Life Support: A systematic review highlighted its successful application in ECMO settings for children, demonstrating lower rates of bleeding complications compared to traditional therapies .

Case Study: Pediatric Cardiac Catheterization

A 2-month-old infant with DiGeorge syndrome underwent cardiac catheterization using this compound after experiencing acute kidney injury post-surgery. The procedure was successful with no bleeding complications reported, showcasing this compound's effectiveness in high-risk pediatric patients .

Registry Study: Balloon Aortic Valvuloplasty

In a study involving 427 patients undergoing balloon aortic valvuloplasty, those treated with this compound exhibited significantly lower rates of major bleeding compared to those receiving heparin (4.9% vs. 13.2%). The study concluded that this compound not only reduced bleeding but also maintained similar rates of adverse cardiovascular events .

作用机制

比伐卢定通过直接结合凝血酶(血液凝固过程中的关键酶)发挥作用。它结合凝血酶的催化位点和阴离子结合外位点,阻止纤维蛋白原转化为纤维蛋白,而纤维蛋白是血凝块形成所必需的。 这种结合是可逆的,因为凝血酶会慢慢地裂解凝血酶-比伐卢定键,恢复凝血酶的活性 .

类似化合物:

水蛭素: 一种天然凝血酶抑制剂,存在于水蛭唾液中。

阿加曲班: 一种合成直接凝血酶抑制剂,用于肝素诱导血小板减少症患者。

达比加群: 一种口服直接凝血酶抑制剂,用于预防房颤患者的卒中

比伐卢定的独特性: 比伐卢定由于其合成性质而具有独特性,这使得它能够保持一致的生产和纯度。与从水蛭中提取的水蛭素不同,比伐卢定可以使用 SPPS 大规模生产。 它与其他直接凝血酶抑制剂相比,半衰期更短,可以更精确地控制抗凝作用 .

相似化合物的比较

Hirudin: A naturally occurring thrombin inhibitor found in leech saliva.

Argatroban: A synthetic direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.

Dabigatran: An oral direct thrombin inhibitor used for stroke prevention in atrial fibrillation

Uniqueness of Bivalirudin: this compound is unique due to its synthetic nature, which allows for consistent production and purity. Unlike hirudin, which is derived from leeches, this compound can be produced on a large scale using SPPS. It also has a shorter half-life compared to other direct thrombin inhibitors, allowing for more precise control of anticoagulation .

生物活性

Bivalirudin is a synthetic peptide that acts as a direct thrombin inhibitor, primarily used in the management of patients undergoing percutaneous coronary intervention (PCI). Its unique mechanism of action and pharmacological properties make it an essential anticoagulant in clinical settings, particularly for patients at risk of thrombotic events. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, efficacy compared to other anticoagulants, and relevant clinical studies.

This compound directly inhibits thrombin, an enzyme critical for blood coagulation. It binds to both the active site and exosite I of thrombin, preventing its interaction with fibrinogen and other substrates necessary for clot formation. This dual binding mechanism not only inhibits thrombin's enzymatic activity but also reduces platelet activation induced by thrombin.

Key Mechanisms:

- Direct Thrombin Inhibition : this compound binds to thrombin, preventing its activity and subsequent clot formation.

- Platelet Activation Inhibition : It reduces thrombin-induced platelet aggregation by blocking the cleavage of protease-activated receptors (PARs) on platelets, thereby decreasing platelet activation and aggregation in response to collagen .

Pharmacokinetics

This compound exhibits predictable pharmacokinetics with a rapid onset and offset of action. Following intravenous administration, it has a half-life of approximately 29.3 minutes, allowing for quick adjustments in dosing during procedures . The drug is primarily eliminated by proteolytic cleavage and renal clearance.

| Pharmacokinetic Parameter | Value |

|---|---|

| Half-life | 29.3 minutes |

| Volume of distribution | 0.2 L/kg |

| Clearance | 0.5 L/h/kg |

Efficacy in Clinical Studies

This compound has been extensively studied in various clinical settings, particularly in patients undergoing PCI for acute coronary syndromes (ACS). It has shown significant advantages over traditional anticoagulants like unfractionated heparin (UFH).

Comparative Studies

- BRIGHT-4 Trial : This large-scale trial compared this compound with high-dose infusion after PCI against heparin monotherapy in patients with ST-segment elevation myocardial infarction (STEMI). Results indicated that this compound significantly reduced the composite rate of all-cause mortality or major bleeding (BARC types 3-5) at 30 days compared to heparin (3.06% vs. 4.39%) .

- Meta-analysis : A meta-analysis involving 18,065 patients demonstrated that this compound reduced the risk of major bleeding compared to heparin (2.8% vs. 5.2%) while maintaining comparable mortality rates .

- Safety Profile : In studies assessing this compound's safety in patients with heparin-induced thrombocytopenia (HIT), procedural success rates were high (98%), with low rates of major bleeding (1.9%) .

Case Studies

Several case studies have highlighted this compound's effectiveness in specific patient populations:

- Case Study on STEMI Patients : A study involving patients undergoing primary PCI showed that this compound reduced thrombin-antithrombin complexes significantly compared to heparin, indicating lower thrombotic activity post-procedure .

- This compound in High-Risk Populations : In high-risk ACS patients, this compound provided a favorable safety profile with reduced bleeding complications compared to traditional regimens involving glycoprotein IIb/IIIa inhibitors .

属性

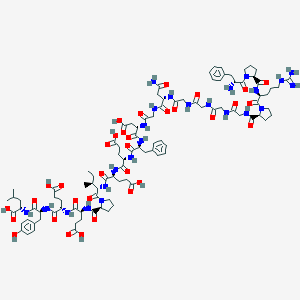

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRCOABEOLEUMC-GEJPAHFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H138N24O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155847 | |

| Record name | Bivalirudin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2180.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Inhibits the action of thrombin by binding both to its catalytic site and to its anion-binding exosite. Thrombin is a serine proteinase that plays a central role in the thrombotic process, acting to cleave fibrinogen into fibrin monomers and to activate Factor XIII to Factor XIIIa, allowing fibrin to develop a covalently cross-linked framework which stabilizes the thrombus; thrombin also activates Factors V and VIII, promoting further thrombin generation, and activates platelets, stimulating aggregation and granule release. | |

| Record name | Bivalirudin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

128270-60-0 | |

| Record name | Bivalirudin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128270600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bivalirudin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bivalirudin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。